molecular formula C8H7F3N2O2 B1474977 2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1228897-96-8

2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1474977
CAS No.: 1228897-96-8
M. Wt: 220.15 g/mol
InChI Key: WNGLAJGKWSGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 5-position, and an acetic acid moiety at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to form 2-Amino-5-(trifluoromethyl)pyridine. This intermediate can then be further reacted with acetic acid or its derivatives to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitro-4-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-amino-5-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-13-6(12)1-4(5)2-7(14)15/h1,3H,2H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGLAJGKWSGDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 3
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 4
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 5
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(trifluoromethyl)pyridine-4-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.